![molecular formula C12H15N5O2 B233325 [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol CAS No. 140440-40-0](/img/structure/B233325.png)
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol, also known as AMPH, is a molecule that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol is a structural analog of adenosine, which allows it to interact with adenosine receptors. It has been shown to bind to the A1 and A2A adenosine receptors, leading to the activation of various signaling pathways. [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has also been shown to inhibit the activity of various enzymes involved in nucleotide metabolism, such as adenosine deaminase.
Biochemical and Physiological Effects:
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic AMP and cyclic GMP, which are important signaling molecules in the body. Additionally, [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been shown to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol in lab experiments is its versatility. It can be used as a substrate for various enzymes and as a tool to study protein-protein interactions. Additionally, it has been shown to have low toxicity and is relatively easy to synthesize. However, one of the limitations of using [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol is its cost, as it can be expensive to synthesize in large quantities.
Direcciones Futuras
There are several future directions for research on [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol. One potential area of research is the development of new synthetic methods for [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol that are more efficient and cost-effective. Additionally, there is potential for the development of new applications for [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol in fields such as drug discovery and cancer research. Further investigation into the mechanism of action of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol and its effects on signaling pathways could also lead to new insights into cellular processes. Finally, the use of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol as a fluorescent probe could be further explored to develop new methods for studying protein-protein interactions.
Métodos De Síntesis
The synthesis of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol involves the reaction of 6-chloropurine with (1R,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl)methanol in the presence of a base such as potassium carbonate. This reaction results in the formation of [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol, which can be purified through various methods such as column chromatography.
Aplicaciones Científicas De Investigación
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been extensively studied for its potential applications in various research fields. One of the most significant applications is in the field of nucleotide metabolism, where it has been used as a substrate for enzymes such as adenosine deaminase. It has also been used as a tool in the study of RNA editing and splicing. Additionally, [(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol has been used as a fluorescent probe to study protein-protein interactions.
Propiedades
Número CAS |
140440-40-0 |
|---|---|
Nombre del producto |
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
Fórmula molecular |
C12H15N5O2 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)9-2-1-7(3-18)8(9)4-19/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)/t7-,8+,9-/m0/s1 |
Clave InChI |
ZGCLIXGLQFSZRB-YIZRAAEISA-N |
SMILES isomérico |
C1=C[C@@H]([C@@H]([C@@H]1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
Sinónimos |
9-(c-4,t-5-bis(hydroxymethyl)cyclopent-2-en-r-1-yl)-9H-adenine BOHMe-cp-adenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



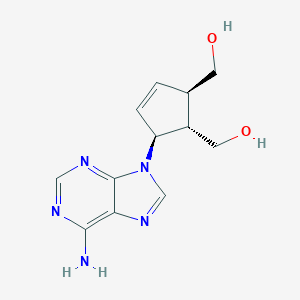
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
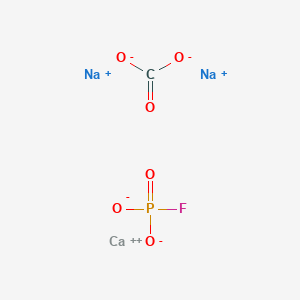
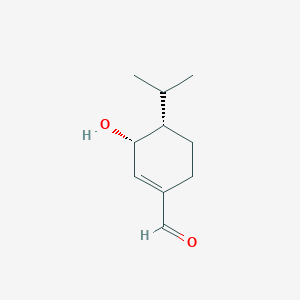
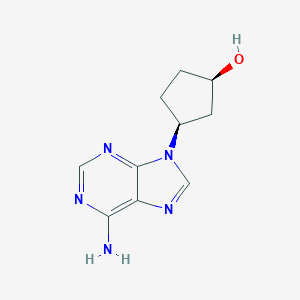
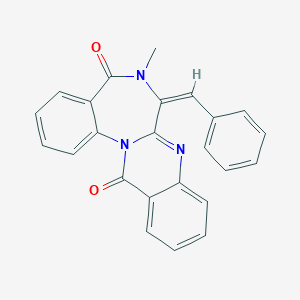
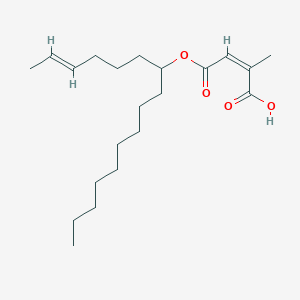
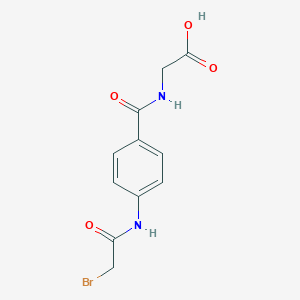
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)


![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)